Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Lipophilicity ADME CNS drug design

This 3,3-geminal disubstituted piperidine building block offers three orthogonal reactive sites—Boc-protected ring N, free primary aminomethyl, and free primary hydroxymethyl—enabling sequential derivatization without protecting group interference. With XLogP3 0.1, it occupies the CNS drug-like sweet spot, reducing ADME risk. The geminal architecture differentiates it from 3-hydroxy (LogP 1.35), 3-amino (LogP -0.1), and 4,4-regioisomeric analogs (ΔLogP ≥1.2), offering critical conformational flexibility for kinase hinge regions. Available at 95% purity with rapid US resupply.

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
CAS No. 1781936-85-3
Cat. No. B1471892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate
CAS1781936-85-3
Molecular FormulaC12H24N2O3
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CN)CO
InChIInChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-6-4-5-12(7-13,8-14)9-15/h15H,4-9,13H2,1-3H3
InChIKeyGEBUIJLISCWICT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 1781936-85-3): A Geminally Disubstituted Piperidine Building Block


Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 1781936-85-3) is a Boc-protected piperidine derivative bearing geminal aminomethyl (-CH2NH2) and hydroxymethyl (-CH2OH) substituents at the 3-position [1]. With a molecular formula of C12H24N2O3, a molecular weight of 244.33 g/mol, and a computed XLogP3 of 0.1, this compound presents a balanced hydrophilic-lipophilic profile suitable for fragment-based drug design and combinatorial library construction [1][2]. It is commercially catalogued by multiple suppliers including Enamine (via ChemSpace) under catalog number EN300-4572152 at 95% purity [2]. The geminal disposition of the two functional groups creates a unique three-dimensional architecture that distinguishes this scaffold from mono-substituted or regioisomeric piperidine building blocks commonly employed in medicinal chemistry programs [1].

Why Substituting In-Class Piperidine Building Blocks for Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate Compromises Design Precision


Piperidine building blocks with amino and hydroxyl functionalities cannot be interchanged without altering key molecular recognition parameters. Subtle variations—such as replacing the hydroxymethyl group (-CH2OH) with a hydroxyl (-OH) at the 3-position, shifting the geminal substitution from the 3-position to the 4-position of the piperidine ring, or replacing the aminomethyl arm (-CH2NH2) with a directly attached amino group (-NH2)—produce measurable differences in lipophilicity (ΔLogP ≥ 1.2), rotatable bond counts (Δ ≥ 1), and hydrogen-bonding geometries [1]. These differences translate into altered blood-brain barrier permeability potential, differential target engagement, and divergent synthetic derivatization pathways, making direct substitution a source of irreproducibility in structure-activity relationship (SAR) campaigns [1].

Quantitative Differentiation Evidence for Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate (1781936-85-3) Relative to Closest Analogs


Lipophilicity Control: 1.2–1.3 Log Unit Higher Hydrophilicity Compared to the 3-Hydroxy Analog

The target compound exhibits an XLogP3 of 0.1 [1], which is 1.25 log units lower (more hydrophilic) than the 3-hydroxy analog tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS 1308384-31-7, LogP = 1.35) . Compared to the 4,4-regioisomer (CAS 1416984-76-3, XLogP = 0.955) , the target compound is 0.86 log units more hydrophilic. This differential places the target compound closer to the optimal CNS drug-like LogP range (1–3), potentially offering a superior balance between passive permeability and aqueous solubility for oral absorption optimization [1].

Lipophilicity ADME CNS drug design

Conformational Flexibility: Two Additional Rotatable Bonds Relative to the 4,4-Regioisomer Enable Greater Scaffold Adaptability

The target compound possesses 4 rotatable bonds [1], compared to only 2 rotatable bonds for the 4,4-regioisomer (CAS 1416984-76-3) . The extra rotatable bonds originate from the aminomethyl and hydroxymethyl side chains attached to the 3-position, which are geometrically distinct from the constrained 4-position substitution pattern of the regioisomer. This increased rotational freedom allows the target scaffold to sample a wider conformational space, potentially enabling it to adopt binding poses inaccessible to the more rigid 4,4-regioisomer in protein binding pockets [1].

Conformational flexibility Molecular recognition SAR exploration

Hydrogen-Bonding Architecture: Primary Alcohol Donor and Extended Aminomethyl Acceptor Differentiate from Tertiary Alcohol and Direct Amino Analogs

The target compound features a primary alcohol (hydroxymethyl, -CH2OH) with a hydrogen bond donor count of 2 and acceptor count of 4 [1]. In contrast, the 3-hydroxy analog (CAS 1308384-31-7) presents a tertiary alcohol (-OH directly on the ring) with HBD = 3 and HBA = 5 . The 3-amino analog (CAS 1262406-69-8) has -NH2 directly on the ring (HBD = 2, HBA = 4, XLogP3 = -0.1) [2]. The primary alcohol of the target provides a distinct hydrogen-bond geometry (tetrahedral carbon with flexible -OH orientation) compared to the rigid tertiary alcohol of the 3-hydroxy analog, which may result in differential selectivity when engaging polar residues in enzyme active sites or receptor orthosteric pockets [1].

Hydrogen bonding Molecular recognition Fragment-based design

Commercial Availability Benchmark: Catalog Pricing and Purity of the Target Compound vs. Closest Analogs

The target compound is available from Enamine (via ChemSpace) at a price of $342 per 100 mg at 95% purity with a 2-day lead time from the United States [1]. For comparison, the 3-hydroxy analog (CAS 1308384-31-7) is listed at similar purity (95–97%) from multiple suppliers with comparable pricing tiers . The 4,4-regioisomer (CAS 1416984-76-3) is available at $216 per 500 mg (97% purity) , representing a lower cost per gram but with different conformational properties. The target compound's pricing places it in the standard range for research-grade geminally disubstituted piperidine building blocks, with availability from Enamine—a recognized supplier of screening compounds and building blocks—ensuring batch-to-batch consistency and reliable resupply for hit-to-lead optimization programs [1].

Procurement Building block sourcing Cost efficiency

Optimal Application Scenarios for Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate (1781936-85-3) Based on Differentiation Evidence


Fragment-Based Drug Design Requiring Balanced Lipophilicity (LogP ~0.1) for CNS Oral Bioavailability Optimization

When designing CNS-penetrant fragments or leads, the target compound's XLogP3 of 0.1 provides a starting point within the optimal range for passive blood-brain barrier permeation and oral absorption [1]. The 3-hydroxy analog (LogP = 1.35) may be too lipophilic for fragment libraries, while the 3-amino analog (XLogP3 = -0.1) may be too polar. The 0.1 LogP value allows medicinal chemists to grow the fragment with lipophilic substituents while staying within the CNS drug-like chemical space, reducing the risk of late-stage ADME failure [1]. Additionally, the primary alcohol handle enables prodrug strategies (e.g., phosphate ester formation) to enhance solubility without permanently altering the core scaffold [2].

Kinase Inhibitor Scaffold Engineering Requiring Conformational Adaptability at the Hinge Region

The 4 rotatable bonds of the target compound afford greater conformational flexibility than the 4,4-regioisomer (2 rotatable bonds), making it preferable for exploring binding poses in kinase hinge regions where induced-fit recognition is required [1]. The geminal 3,3-disubstitution pattern places the aminomethyl and hydroxymethyl vectors in a spatial arrangement distinct from the 4,4-regioisomer, potentially accessing different subpockets within the ATP-binding site [1]. This scaffold is suitable for early-stage kinase inhibitor programs where diverse vector exploration is prioritized over conformational preorganization [1].

Parallel Library Synthesis Leveraging Orthogonal Aminomethyl and Hydroxymethyl Derivatization Handles

The combination of a Boc-protected ring nitrogen, a free primary aminomethyl group, and a free primary hydroxymethyl group provides three orthogonal reactive sites for sequential derivatization [1]. The primary alcohol can be selectively esterified, etherified, or oxidized without affecting the Boc-protected amine, while the aminomethyl group can undergo reductive amination, amide coupling, or sulfonylation [1]. This orthogonal reactivity is advantageous over the 3-hydroxy analog, where the tertiary alcohol is sterically hindered and less reactive toward esterification, limiting the scope of library chemistry [2]. The extended aminomethyl spacer also reduces steric clash during amide bond formation compared to the directly attached amino group in the 3-amino analog .

Procurement for Hit-to-Lead Programs Requiring Reproducible Resupply from a Qualified Vendor

The availability of the target compound from Enamine via ChemSpace with a 2-day US lead time and documented purity (95%) supports rapid resupply during hit-to-lead optimization [1]. Enamine's catalog status and batch consistency reduce the risk of synthetic variability that can confound SAR interpretation. While the 4,4-regioisomer offers lower cost per gram ($432/g vs. $985/g) [2], the target compound's unique 3,3-geminal architecture may provide superior biological outcomes that offset the price differential in programs where scaffold geometry is a critical success factor [1].

Quote Request

Request a Quote for Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.